3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxyphenyl and methoxyphenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with a suitable thiol compound under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Uniqueness
3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of ethoxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-27-18-8-4-15(5-9-18)19(24)14-28-20-21(25)23(13-12-22-20)16-6-10-17(26-2)11-7-16/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXIZOQNYWNUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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